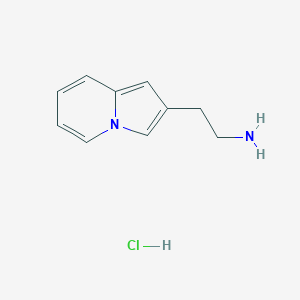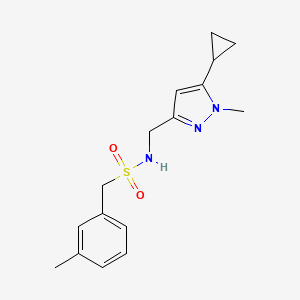
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors) that are used to treat a variety of autoimmune and inflammatory diseases.
Mécanisme D'action
CP-690,550 selectively inhibits the activity of Janus kinases (JAKs), which are enzymes that are involved in the signaling pathways that control inflammation. By inhibiting JAKs, CP-690,550 reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and physiological effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It also reduces the infiltration of immune cells into inflamed tissues, which helps to reduce tissue damage and inflammation. CP-690,550 has been shown to be effective in reducing the symptoms of various autoimmune and inflammatory diseases in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 is its selectivity for JAKs, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, CP-690,550 has been associated with an increased risk of infections, especially in patients with a history of recurrent infections. It can also cause changes in blood cell counts and liver function tests, which need to be monitored regularly.
Orientations Futures
CP-690,550 has shown promise as a therapeutic agent for various autoimmune and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. Future studies could focus on optimizing the dosing regimen and exploring its potential in combination with other therapies. Additionally, the development of more selective JAK inhibitors could help to reduce the risk of side effects and improve the overall safety profile of this class of drugs.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting with the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with formaldehyde and hydrogen cyanide to form 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylacetonitrile. This intermediate is then reacted with m-tolylmagnesium bromide to form the corresponding ketone, which is then reacted with methanesulfonyl chloride to give CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways that control inflammation.
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-4-3-5-13(8-12)11-22(20,21)17-10-15-9-16(14-6-7-14)19(2)18-15/h3-5,8-9,14,17H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSNVWOHICGCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

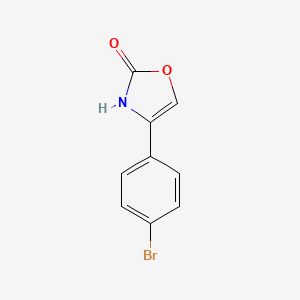
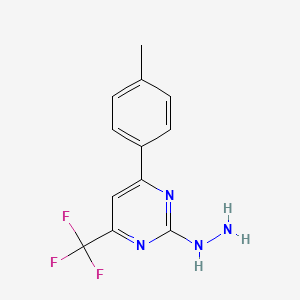
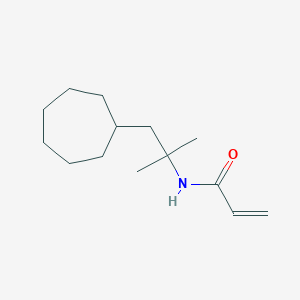
![4-[[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]methyl]-2H-isoquinolin-1-one](/img/structure/B2870299.png)
![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)
![Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate](/img/structure/B2870303.png)



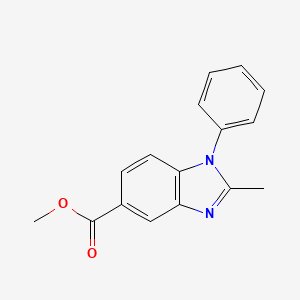
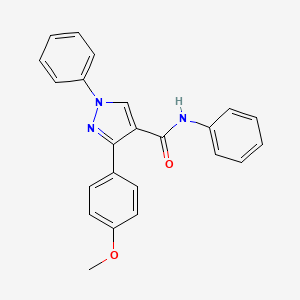
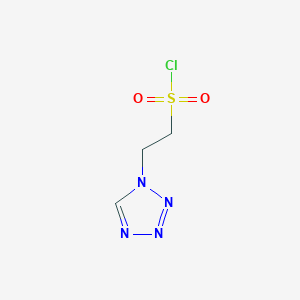
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2870315.png)
